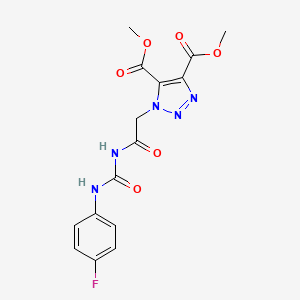
(4-(1H-1,2,3-トリアゾール-1-イル)ピペリジン-1-イル)(1-(メチルスルホニル)ピペリジン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C14H23N5O3S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 熱ショックタンパク質90(HSP90)は、有望な抗癌薬標的です。 研究者らは、HSP90阻害剤として、一連の4-(1H-1,2,3-トリアゾール-1-イル)ベンザミドを設計・合成しました 。これらの化合物は、HSP90αに有意な結合親和性を示します。中でも化合物6uは、特にCapan-1細胞株において強力な抗増殖活性を示しました。この研究は、4-(1H-1,2,3-トリアゾール-1-イル)ベンザミドモチーフが、HSP90阻害剤のための新たな足場となることを示しています。
- この化合物の特定の誘導体は、野生型EGFR、変異型EGFR(EGFR T790M)、およびBRAF V600Eに対するマルチターゲット阻害剤として研究されています。 これらの調査は、癌治療における潜在的な治療的応用を探求しています .
- 置換された(1-(ベンジル)-1H-1,2,3-トリアゾール-4-イル)(ピペラジン-1-イル)メタノン誘導体のライブラリーを合成し、さまざまな癌細胞株に対するインビトロ細胞毒性をスクリーニングしました。 この研究は、化合物が抗癌剤としての可能性を秘めていることを示しています .
- 銅触媒クリック反応によって容易に得られる1,2,3-トリアゾール環系は、多様な生物活性を示します。これらには、抗菌性、抗マラリア性、抗ウイルス効果などがあります。 化合物のトリアゾール部分は、その薬理作用に寄与しています .
HSP90阻害による抗癌療法
EGFRおよびBRAF変異に対するマルチターゲット阻害
癌細胞に対する細胞毒性
1,2,3-トリアゾール環系の生物活性
要約すると、この化合物の多様な用途は、抗癌療法、マルチターゲット阻害、細胞毒性、および潜在的な薬物複合体まで広がっています。研究者らは、その薬理作用の解明を続けており、化学生物学と創薬におけるエキサイティングな研究分野となっています。 🌟
作用機序
Target of Action
Similar compounds with a 1h-1,2,3-triazol-1-yl moiety have been reported to inhibit heat shock protein 90 (hsp90) and tubulin . HSP90 is a molecular chaperone involved in the folding and stabilization of many proteins, including those involved in cell growth and survival . Tubulin is a protein that forms microtubules, essential components of the cell’s cytoskeleton .
Mode of Action
For instance, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest . Similarly, other triazole derivatives have been shown to bind to HSP90, disrupting its chaperone function .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. Inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . On the other hand, inhibition of HSP90 can lead to the degradation of its client proteins, many of which are involved in cell growth and survival .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts similarly to related compounds, it could induce cell cycle arrest and apoptosis in cancer cells . This could potentially make it a candidate for development as an anticancer drug.
特性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-23(21,22)18-9-2-12(3-10-18)14(20)17-7-4-13(5-8-17)19-11-6-15-16-19/h6,11-13H,2-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVPKMBVXQXBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)
![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)
![N-[2-(diethylamino)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2480557.png)
![3-[(oxiran-2-yl)methoxy]quinoline](/img/structure/B2480558.png)

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)


![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)



